Home > Products > Screening Compounds P23410 > N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine -

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

Catalog Number: EVT-4653349
CAS Number:
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It displays promising antitumor activity, particularly in combination with the EGFR inhibitor osimertinib, in preclinical models of non-small cell lung cancer (NSCLC). []

2. 2-[2-[1-(4-Chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333) []

  • Compound Description: L-699,333 is a potent 5-lipoxygenase (5-LO) inhibitor. [] It demonstrates efficacy in inhibiting LTB4 biosynthesis in human leukocytes and whole blood. [] Furthermore, L-699,333 displays functional activity in animal models of inflammation and asthma. []

3. 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

  • Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

4. (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one []

  • Compound Description: This chalcone derivative shows potential as an antimalarial agent based on molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). []

5. 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) []

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, showing efficacy in inhibiting leukotriene synthesis both in vitro and in vivo. [] It exhibits favorable pharmacokinetic properties and has been investigated in clinical trials for asthma. []

6. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide (SSR149415) []

  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. [] It exhibits potent inhibition of arginine vasopressin (AVP)-induced corticotropin release and displays anxiolytic-like activity in animal models. []

7. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

  • Compound Description: This compound is a simple indole derivative with no reported biological activity in the provided paper. []

8. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide []

    9. (S)-Ethyl 2-(2-methoxyphenylsulfenamido)-3-(1H-indol-3-yl)propanoate []

    • Compound Description: This compound is an intermediate in the synthesis of novel acetohydroxyacid synthase (AHAS) inhibitors. []

    10. 2-{[2-(Dimethylamino)ethyl]amino}-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone dihydrochloride []

    • Compound Description: This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. []

    11. 3-(1H-Indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids []

    • Compound Description: This class of compounds represents a new type of insulin receptor activator where a hydroxyfuroic acid replaces a hydroxyquinone moiety. [] These compounds show potential in treating insulin resistance and related metabolic disorders. []

    12. (R)-N-(5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide []

    • Compound Description: This compound is an intermediate in a multi-step synthesis, with no specific biological activity reported in the provided paper. []

    13. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

    • Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. [] It shows high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. []

    14. N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1) []

    • Compound Description: Compound 1 is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) aminopeptidase activity. []

    15. 1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2) []

    • Compound Description: Compound 2 is a competitive inhibitor of ERAP1 aminopeptidase activity. [] It demonstrates the ability to inhibit antigen presentation in cellular assays. []

    16. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3) []

      17. 2-(1-(4-(2-Cyanophenyl)-1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5,5]undecane (CIMO) []

      • Compound Description: CIMO is a potent inhibitor of the JAK-STAT pathway with selectivity for hepatocellular carcinoma (HCC) cells. [] It suppresses HCC cell proliferation and induces apoptosis by down-regulating STAT3 signaling. [] CIMO also demonstrates in vivo efficacy in reducing tumor growth in an orthotopic HCC mouse model. []

      18. N-Hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl)acetamide (Compound 1) []

      • Compound Description: Compound 1 is a new indole alkaloid isolated from the fungus Cladosporium sp. SCSIO41205. []

      (E)-3-((E)-4-Chlorobenzylidene)-5-((5-methoxy-1H-indol-3-yl)methylene)-1-methylpiperidin-4-one (CB-2) []

      • Compound Description: CB-2 is a curcumin derivative identified as a late-stage autophagy inhibitor in non-small cell lung cancer (NSCLC) A549 cells. [] It disrupts autophagy by blocking the fusion of autophagosomes with lysosomes and exhibits inhibitory effects on A549 cell migration and viability. []

      20. N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3,5-di-tert-butyl-4-hydroxybenzamide (DTBHB) []

      • Compound Description: DTBHB, a melatonin-related compound, exhibits significant antioxidant properties by inhibiting lipid peroxidation in low-density lipoproteins (LDL). [] This suggests potential benefits in preventing atherosclerosis. []

      21. (R,S)-1-(3-Methoxyphenyl)-2-propyl-1,2,3,4-tetrahydro-β-carboline (GWC20) []

      • Compound Description: GWC20, a pinoline derivative, demonstrates potent antioxidant activity by effectively inhibiting lipid peroxidation in low-density lipoproteins (LDL). [] Its antioxidant properties suggest potential in preventing atherosclerosis. []

      22. N-[(Rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt (Fluorocoxib D) [, ]

      • Compound Description: Fluorocoxib D is a hydrophilic, fluorescent COX-2 inhibitor. [, ] It allows for the visualization of COX-2 expression in cells and animal models of inflammation and osteoarthritis. [] Additionally, Fluorocoxib D exhibits a favorable safety profile in preclinical studies. []

      23. N-[(5-Carboxy-X-rhodaminyl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide (Fluorocoxib A) []

      • Compound Description: Fluorocoxib A is a fluorescently labeled COX-2 inhibitor used for detecting COX-2-expressing cancer cells. []

      24. 4-Methylpiperazinomethyl-2-(1-benzenesulfonylindol-2-yl)ethyne (Compound 1) []

      • Compound Description: Compound 1 is an N, N-disubstituted 3-(1-benzenesulfonylindol-2-yl)propagylamine synthesized via a cuprous-catalyzed Mannich reaction and exhibits potential trypanocidal activity against Trypanosoma brucei brucei. []

      25. 2-(5 Chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936) []

      • Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist. [] It demonstrates a significant impact on the electrical activity of putative dopaminergic neurons in the ventral tegmental area (VTA) of the rat brain. [] This suggests a potential role for ST1936 in modulating dopaminergic pathways and its potential therapeutic application in conditions involving cognitive dysfunction. []

      26. 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(5-methylpyridin-2-yl)acetamide (Compound 5) []

      • Compound Description: Compound 5 is a mefenamic acid derivative designed as a potential anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. [] It exhibits promising anti-inflammatory activity in an egg-white-induced edema model in rats and shows a lower ulcer index compared to celecoxib, a selective COX-2 inhibitor. []

      27. 2-[1-(4-Chlorobenzoyl)-5-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methylthiazol-2-yl)acetamide (Compound 6) []

      • Compound Description: Compound 6 is an indomethacin derivative designed to possess anti-inflammatory properties while minimizing gastrointestinal side effects associated with traditional NSAIDs. [] In rat studies using an egg-white-induced edema model, it demonstrates notable anti-inflammatory activity and a lower ulcer index compared to celecoxib, a selective COX-2 inhibitor. []

      28. N-(6-Phenylhexanoyl)glycyl-tryptophan amide (GB-115) []

      • Compound Description: GB-115 is a potent cholecystokinin-4 (CCK-4) analog with pronounced anxiolytic activity. [] Its biologically active conformation is suggested to be a βII-turn, as determined by conformational analysis using NMR spectroscopy and structure-activity relationship studies with various analogs. []

      29. 4-Methoxy-2-(N-acylaminomethyl)indoles []

      • Compound Description: This group of compounds act as selective antagonists for the MT2 melatonin receptor. [] This selectivity suggests a potential role in regulating circadian rhythms and sleep-wake cycles. []

      30. N-[(1-p-Chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide (Compound 12) []

      • Compound Description: Compound 12 exhibits antagonistic activity at both MT1 and MT2 melatonin receptors but displays a 148-fold selectivity for MT2. []

      31. N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide phosphate (KN-93) []

      • Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). [] When microinjected into the medial nucleus accumbens of cocaine-sensitized rats, KN-93 effectively blocks the expression of behavioral sensitization to cocaine, suggesting the involvement of CaMKII in this process. []

      32. 2-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide (Bisindolylmaleimide I) []

      • Compound Description: Bisindolylmaleimide I acts as a potent and selective inhibitor of calcium-dependent protein kinase C (PKC). [] Microinjection of this inhibitor into the medial nucleus accumbens of cocaine-sensitized rats effectively blocks the expression of behavioral sensitization to cocaine. [] This suggests a crucial role for PKC in the development and expression of cocaine sensitization.

      Properties

      Product Name

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

      IUPAC Name

      2-[3-(4-methoxyindol-1-yl)propanoylamino]acetic acid

      Molecular Formula

      C14H16N2O4

      Molecular Weight

      276.29 g/mol

      InChI

      InChI=1S/C14H16N2O4/c1-20-12-4-2-3-11-10(12)5-7-16(11)8-6-13(17)15-9-14(18)19/h2-5,7H,6,8-9H2,1H3,(H,15,17)(H,18,19)

      InChI Key

      OQKWKKZQPWUUGW-UHFFFAOYSA-N

      SMILES

      COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O

      Canonical SMILES

      COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.